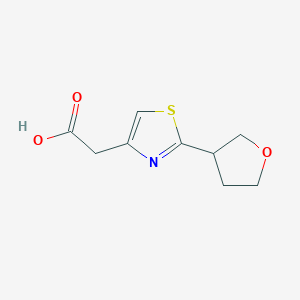

2-(2-(Tetrahydrofuran-3-yl)thiazol-4-yl)acetic acid

Description

Properties

Molecular Formula |

C9H11NO3S |

|---|---|

Molecular Weight |

213.26 g/mol |

IUPAC Name |

2-[2-(oxolan-3-yl)-1,3-thiazol-4-yl]acetic acid |

InChI |

InChI=1S/C9H11NO3S/c11-8(12)3-7-5-14-9(10-7)6-1-2-13-4-6/h5-6H,1-4H2,(H,11,12) |

InChI Key |

UVEOPFQMVYAQDX-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1C2=NC(=CS2)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation of Tetrahydrofuran-3-yl Acetic Acid Building Blocks

A Chinese patent describes the preparation of tetrahydrofuran acetic acid and its esters via catalytic hydrogenation of furan acetic acid derivatives under mild conditions (30–250 °C, 0.1–10 MPa) using hydrogenation catalysts. The process involves:

- Reduction of furan acetic acid or ester compounds in appropriate solvents.

- Catalyst separation and solvent distillation to isolate the tetrahydrofuran acetic acid products.

- Conditions enable high conversion efficiency and are amenable to industrial scale.

This method provides key intermediates for further coupling to the thiazole ring.

Alternative Synthetic Routes for Thiazole Derivatives

Literature reviews on thiazole and thiazolidinone derivatives indicate multiple synthetic routes involving multicomponent condensations of amines, aldehydes, and mercaptoacetic acid or related sulfur sources. Common features include:

- One-pot syntheses under solvent-free or mild solvent conditions.

- Use of catalysts such as bismuth salts, vanadyl sulfate, or organic bases.

- Reaction temperatures ranging from ambient to 110 °C.

- Purification by filtration, crystallization, or column chromatography.

While these routes are more general, they provide insights into constructing the thiazole nucleus with various substituents.

Comparative Data Table of Preparation Methods

Summary of Findings and Recommendations

The most direct and industrially viable method for preparing 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetic acid involves:

- Synthesizing or obtaining tetrahydrofuran-3-yl acetic acid intermediates via catalytic hydrogenation of furan acetic acid derivatives.

- Constructing the thiazole ring and introducing the acetic acid moiety using esterification and hydrolysis steps catalyzed by BF3 in polar solvents such as tetrahydrofuran.

- Coupling the tetrahydrofuran substituent via amide or related linkages in the presence of organic or inorganic bases.

- Employing mild reaction conditions (ambient to 60 °C) to preserve functional group integrity and stereochemistry.

- Utilizing purification steps such as filtration, washing with aqueous bases, and drying under controlled conditions to achieve high purity (>98%).

Alternative synthetic routes involving multicomponent condensations provide flexibility but may require additional purification and optimization for this specific substitution pattern.

The described methods are supported by patent literature and peer-reviewed synthetic chemistry research, ensuring reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[2-(oxolan-3-yl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, using reagents such as halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst or nitro compounds under acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-[2-(oxolan-3-yl)-1,3-thiazol-4-yl]acetic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-(oxolan-3-yl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, the oxolane ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

2-(oxolan-3-yl)acetic acid: Lacks the thiazole ring, resulting in different chemical and biological properties.

1,3-thiazole-4-acetic acid: Lacks the oxolane ring, affecting its solubility and bioavailability.

2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group at a different position, leading to variations in reactivity and biological activity.

Uniqueness

2-[2-(oxolan-3-yl)-1,3-thiazol-4-yl]acetic acid is unique due to the presence of both the thiazole and oxolane rings, which confer distinct chemical and biological properties

Biological Activity

2-(2-(Tetrahydrofuran-3-yl)thiazol-4-yl)acetic acid is a novel compound characterized by the presence of a thiazole ring and a tetrahydrofuran moiety. This unique structure contributes to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. The compound’s design allows for enhanced solubility and reactivity, making it an interesting candidate for medicinal chemistry.

- Molecular Formula: C9H11NO3S

- Molecular Weight: 213.25 g/mol

- Density: 1.383 g/cm³ (predicted)

- Boiling Point: 405.1 °C (predicted)

The biological activity of 2-(2-(Tetrahydrofuran-3-yl)thiazol-4-yl)acetic acid can be attributed to its interaction with various biological targets. The thiazole ring is known to engage with enzymes and receptors, potentially modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways, which is crucial for its anti-inflammatory effects. The tetrahydrofuran moiety enhances the compound's solubility and bioavailability, facilitating its interaction with biological targets.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiazole ring can effectively inhibit the growth of various pathogens. For example, studies have shown that thiazole derivatives exhibit significant activity against bacteria and fungi due to their ability to disrupt cellular processes.

| Compound | Activity | Reference |

|---|---|---|

| 2-Aminothiazole | Antimicrobial | |

| Thiosemicarbazones | Anticancer | |

| Benzothiazoles | Antifungal |

Anticancer Activity

The anticancer potential of 2-(2-(Tetrahydrofuran-3-yl)thiazol-4-yl)acetic acid has been explored in various studies. The presence of the thiazole ring is critical for cytotoxic activity against several cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in human cancer models.

In a study evaluating new thiazole hybrids, it was found that certain derivatives exhibited IC50 values comparable to standard anticancer drugs like doxorubicin, indicating strong cytotoxic effects on cancer cells .

Case Studies

- Antiproliferative Effects : A recent study synthesized various thiazole hybrids, including those similar to 2-(2-(Tetrahydrofuran-3-yl)thiazol-4-yl)acetic acid, and tested their cytotoxicity against human malignant cell lines. The results showed significant antiproliferative activity, suggesting that modifications in the thiazole structure can enhance biological effects .

- Enzyme Inhibition : Interaction studies revealed that the compound could bind to specific enzymes involved in metabolic pathways, leading to inhibition or modulation of their activity. This suggests a potential mechanism for its observed biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.